2-Bromo-2,3-dimethylbutanoic acid
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Overview
Description
2-Bromo-2,3-dimethylbutanoic acid is an organic compound . Its molecular formula is C6H11BrO2 and it has a molecular weight of 195.06 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group (-COOH) attached to a carbon chain. The carbon chain contains two methyl groups (-CH3) and a bromine atom .Scientific Research Applications
Reactions with Grignard Reagents
Grignard reagents prepared from 1-bromo-3,3-dialkylallenes have been shown to react with carbon dioxide to form allenic and alkynoic acids, excluding acids with a terminal acetylene group. Such studies provide a foundational understanding of how 2-Bromo-2,3-dimethylbutanoic acid derivatives might behave under similar conditions and their potential applications in synthesizing complex organic molecules (Greaves, Landor, & Lwanga, 1975).
Metabolic Pathways
Although the study primarily focused on 4-bromo-2,5-dimethoxyphenethylamine, the metabolism of brominated compounds, in general, is of interest for understanding the potential biotransformation pathways of related substances, including this compound. This insight is crucial for designing drugs and evaluating their metabolism in biological systems (Kanamori et al., 2002).
Free Radical Reactions
The decomposition of 2-Bromo-2, 3-dimethylbutane in the presence of phenylmagnesium bromide and cobaltous bromide, yielding various olefinic mixtures, provides insights into the free radical reactions that could be applicable to this compound. Such reactions are significant for understanding the stability and reactivity of this compound under different conditions (Liu, 1956).
Absolute Configuration
The determination of the absolute configuration of similar compounds, such as (–)-2-chloro- and (–)-2-bromo-3,3-dimethylbutanoic acids, through chemical correlation and various spectroscopic methods, is vital for the synthesis and application of enantiomerically pure compounds. This research aids in the development of pharmaceuticals and materials with specific chiral properties (Galetto & Gaffield, 1969).
Base-induced Reactions
The study of base-induced reactions of 2-substituted 2-bromodimedones, which could be structurally related to this compound, provides insights into how different bases and substituents affect the behavior and outcome of reactions. These findings have implications for the development of novel synthetic pathways and the optimization of reaction conditions (Wakui, Otsuji, & Imoto, 1974).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-2,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)6(3,7)5(8)9/h4H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRZFBRXALOYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106660-88-2 |
Source
|
Record name | 2-bromo-2,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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